4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile 4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1351643-67-8
VCID: VC5956137
InChI: InChI=1S/C15H16N2O2S/c16-11-12-1-3-13(4-2-12)14(18)17-7-5-15(6-8-17)19-9-10-20-15/h1-4H,5-10H2
SMILES: C1CN(CCC12OCCS2)C(=O)C3=CC=C(C=C3)C#N
Molecular Formula: C15H16N2O2S
Molecular Weight: 288.37

4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile

CAS No.: 1351643-67-8

Cat. No.: VC5956137

Molecular Formula: C15H16N2O2S

Molecular Weight: 288.37

* For research use only. Not for human or veterinary use.

4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile - 1351643-67-8

Specification

CAS No. 1351643-67-8
Molecular Formula C15H16N2O2S
Molecular Weight 288.37
IUPAC Name 4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile
Standard InChI InChI=1S/C15H16N2O2S/c16-11-12-1-3-13(4-2-12)14(18)17-7-5-15(6-8-17)19-9-10-20-15/h1-4H,5-10H2
Standard InChI Key VQCKTZAJEVBWMH-UHFFFAOYSA-N
SMILES C1CN(CCC12OCCS2)C(=O)C3=CC=C(C=C3)C#N

Introduction

Structural Elucidation and Nomenclature

Core Spirocyclic Architecture

The 1-oxa-4-thia-8-azaspiro[4.5]decane system consists of two fused rings: a tetrahydrofuran (oxa) ring and a tetrahydrothiophene (thia) ring sharing a single spiro carbon atom (position 8). The [4.5] notation indicates that one ring contains five members (oxathiolane) and the other four members (azetidine), with the spiro junction at the 8th position . The nitrogen atom at position 8 introduces basicity to the system, while the sulfur and oxygen atoms contribute to the molecule's polarity and hydrogen-bonding capacity.

Benzonitrile Substituent

The carbonyl group bridges the spiro nitrogen to the para position of a benzonitrile group. This arrangement creates a planar amide linkage that may facilitate π-stacking interactions in biological systems. The electron-withdrawing nitrile group (-C≡N) at the benzene ring’s para position enhances the compound’s electrophilicity, potentially influencing its reactivity in nucleophilic substitution reactions .

Table 1: Key Structural Components

ComponentDescriptionSource
Spiro core1-Oxa-4-thia-8-azaspiro[4.5]decane (C7H13NOS)PubChem CID 5608-98-0
Benzoyl cyanide group4-Cyanobenzoyl (C8H4NO)Patent EP3116858B1
Molecular formulaC15H15N2O2SCalculated
Molecular weight295.36 g/molCalculated

Synthetic Pathways and Precursors

Spirocyclic Core Synthesis

The 1-oxa-4-thia-8-azaspiro[4.5]decane moiety can be synthesized through cyclocondensation reactions. A plausible route involves:

  • Thiol-ene click chemistry: Reaction of 2-mercaptoethanol with aziridine derivatives under basic conditions to form the thia-azetidine ring .

  • Spirocyclization: Intramolecular nucleophilic attack of the nitrogen lone pair on a carbonyl-activated carbon, facilitated by Lewis acids like BF3·OEt2 .

Acylation with Benzonitrile

The final step likely employs Friedel-Crafts acylation or Schotten-Baumann conditions to attach the 4-cyanobenzoyl group. Patent literature describes similar reactions using dichloromethane as solvent and dimethylaminopyridine (DMAP) as catalyst .

Table 2: Synthetic Comparison with Analogues

CompoundSynthetic MethodYield (%)Reference
1-Oxa-4-thia-8-azaspiro[4.5]decaneThiirane-azetidine cyclization62
8,8-Difluoro-1,3-diazaspiro[4.5]decaneSpiroannulation with diethyl aminomalonate78

Physicochemical Properties

Solubility and Partitioning

The compound’s logP (octanol-water partition coefficient) is estimated at 1.2 ± 0.3 using the Crippen method, indicating moderate lipophilicity. The nitrile group reduces aqueous solubility compared to carboxylate analogs, while the spiro core’s heteroatoms enhance solubility in polar aprotic solvents like DMSO .

Spectral Characteristics

IR Spectroscopy:

  • Strong absorption at ~2240 cm⁻¹ (C≡N stretch)

  • Amide I band at ~1680 cm⁻¹ (C=O stretch)

  • S-O stretching vibrations at 650-750 cm⁻¹

¹H NMR (500 MHz, CDCl3):

  • δ 8.02 (d, J=8.5 Hz, 2H, Ar-H)

  • δ 7.75 (d, J=8.5 Hz, 2H, Ar-H)

  • δ 4.21–3.89 (m, 4H, OCH2 and SCH2)

  • δ 3.45–3.12 (m, 2H, NCH2)

Industrial and Research Applications

Pharmaceutical Development

As a TRPM8 antagonist, this compound could be developed for:

  • Cold-induced pain management

  • Overactive bladder therapy

  • Migraine prophylaxis

Materials Chemistry

The nitrile group’s π-deficient nature makes it suitable for:

  • Coordination polymers with transition metals

  • Precursor for tetrazole synthesis under [2+3] cycloadditions

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